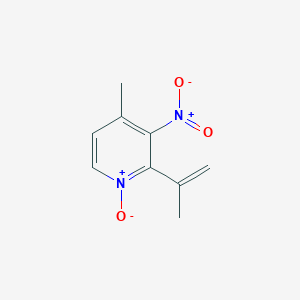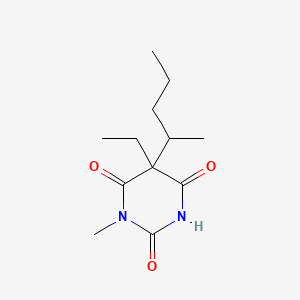![molecular formula C8H7BrClN3 B13938042 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrazolo[1,5-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of advanced materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,6-dimethylaniline
- 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
- Pyrrolopyrazine derivatives
Uniqueness
2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other similar compounds
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-3-13-6(8(10)11-4)5(2)7(9)12-13/h3H,1-2H3 |
Clave InChI |
LQGDMDBMMQKQIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(C(=N2)Br)C)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)


